N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Overview
Description
N-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide, also known as BBAH, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide is not fully understood, but it is believed to act through the inhibition of reactive oxygen species and the modulation of inflammatory pathways. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6, as well as to increase levels of antioxidant enzymes such as SOD and CAT. It has also been shown to have a protective effect on cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide is its potential as a therapeutic agent for the treatment of diseases such as rheumatoid arthritis and cancer. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide may have applications in the field of regenerative medicine, due to its ability to promote cell proliferation and differentiation. Further research is needed to fully understand the potential applications of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide in these areas.
Scientific Research Applications
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-17-9-7-8-16(14-17)15-23-24-20(25)21(26-18-10-3-1-4-11-18)27-19-12-5-2-6-13-19/h1-15,21H,(H,24,25)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEALDBPQOIJFN-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC(=CC=C2)Br)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC(=CC=C2)Br)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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